

The Pharmacological Profile of 1,2,3-Thiadiazoles: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-1,2,3-thiadiazole-5-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole moiety, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other key heterocycles have led to the discovery of a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of 1,2,3-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

1,2,3-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action identified to date involve the disruption of microtubule dynamics through tubulin polymerization inhibition and the modulation of cellular stress responses via inhibition of Heat Shock Protein 90 (Hsp90).

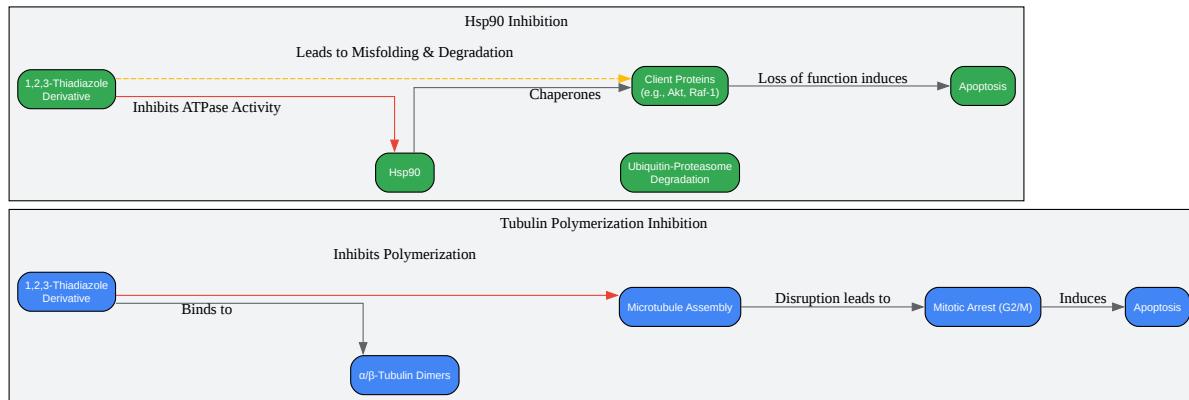
Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected 1,2,3-thiadiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/Reference	Cancer Cell Line	IC50 (µM)	Reference Compound	IC50 (µM)
Derivative 111	MCF-7 (Breast)	12.8 (µg/mL)	Doxorubicin	3.13 (µg/mL)
Derivative 112	MCF-7 (Breast)	8.1 (µg/mL)	Doxorubicin	3.13 (µg/mL)
Derivative 114	T47D (Breast)	0.058	Adriamycin	0.04
DHEA Derivative 25	T47D (Breast)	0.058	-	-
Thioacetanilide 92	MT-4 (HIV)	EC50: 0.059	Nevirapine (NVP)	EC50: 0.208
Dibromophenyl 93	MT-4 (HIV)	EC50: 0.0364	Delavirdine (DLV)	EC50: 0.320
Piperidine-based 94	Anti-HBV	3.59 (µg/mL)	Lamivudine	14.8 (µg/mL)
Quinoline-based 131	E. histolytica	0.24	Metronidazole	1.80
Furan-based 132	E. histolytica	0.23	Metronidazole	1.80

Signaling Pathways in Anticancer Activity

The anticancer effects of certain 1,2,3-thiadiazole derivatives are mediated through the inhibition of tubulin polymerization and Hsp90.



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Anticancer signaling pathways of 1,2,3-thiadiazoles.

Antimicrobial and Antifungal Activity

A significant number of 1,2,3-thiadiazole derivatives have been synthesized and evaluated for their activity against a wide range of pathogenic bacteria and fungi.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) and EC50 values for selected 1,2,3-thiadiazole derivatives against various microbial strains.

Compound ID/Reference	Microbial Strain	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
Organotin Carboxylate 148	<i>P. piricola</i>	EC50: 0.12	-	-
Organotin Carboxylate 148	<i>Gibberella zeae</i>	EC50: 0.16	-	-
Carboxamide 149	<i>Aspergillus niger</i> (AS)	100% inhibition	-	-
Carboxamide 149	<i>Colletotrichum lagenarium</i> (CL)	95% inhibition	-	-
Oxadiazole 141	<i>Puccinia triticina</i>	98% inhibition (at 500 µg/mL)	Chlorothalonil	100% inhibition
Triazole 143	<i>Corynespora cassiicola</i>	93.19% inhibition	Iprodione	78.20% inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used in the pharmacological evaluation of 1,2,3-thiadiazole derivatives.

Synthesis: Hurd-Mori Reaction

The Hurd-Mori synthesis is a classical and widely used method for the preparation of the 1,2,3-thiadiazole ring.



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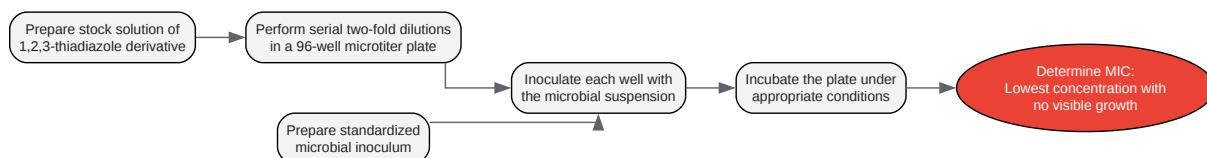
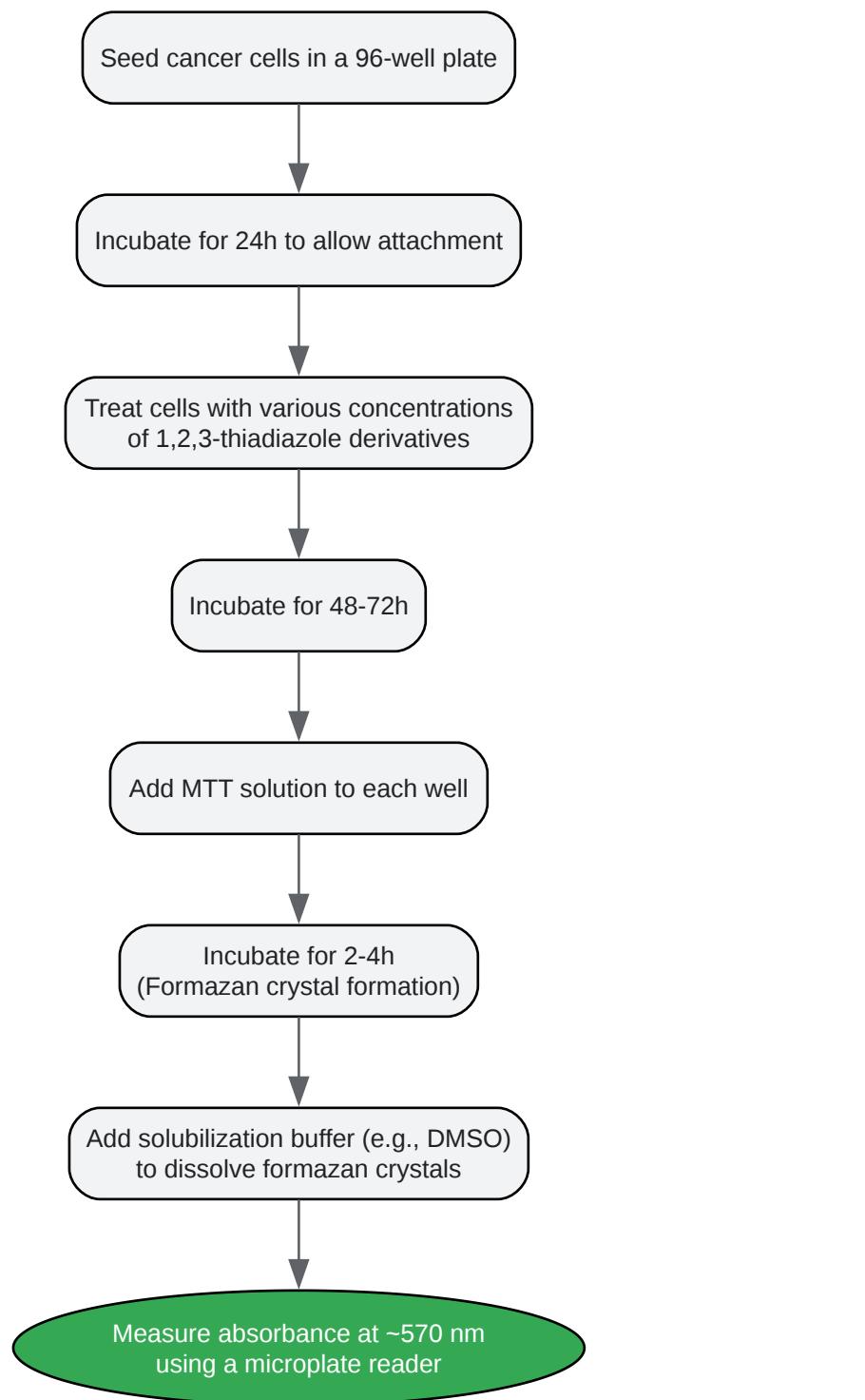
Workflow for the Hurd-Mori synthesis.

Procedure:

- **Hydrazone Formation:** A mixture of the α -methylene ketone and a suitable hydrazine derivative (e.g., thiosemicarbazide) is refluxed in a solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Isolation:** Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed, and dried.
- **Cyclization:** The dried hydrazone is suspended in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. Thionyl chloride is added dropwise with stirring.
- **Reaction and Workup:** The reaction is allowed to proceed at room temperature. After completion (monitored by TLC), the reaction is quenched with ice water, and the product is extracted with an organic solvent.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the pure 1,2,3-thiadiazole derivative.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.



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